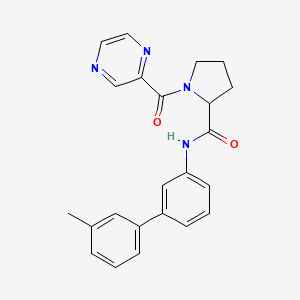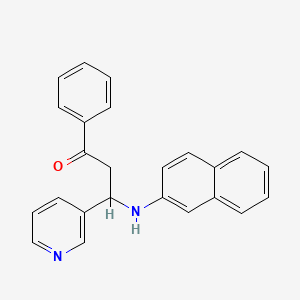
N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide, also known as MBPP, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. PPARγ is a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism, as well as inflammation.
Biochemical and Physiological Effects
N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in various in vitro and in vivo studies. It has also been shown to have neuroprotective effects, as it was able to reduce neuronal damage in a mouse model of Parkinson's disease. Additionally, N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide has been shown to improve insulin sensitivity and reduce blood glucose levels in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide research. One direction is to further investigate its anti-inflammatory and analgesic properties, as well as its potential as an anti-cancer agent. Another direction is to explore its potential as a therapeutic agent for neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide and to optimize its therapeutic potential.
Synthesemethoden
N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide can be synthesized through a multi-step process involving the reaction of 3-methylbiphenyl-4-carboxylic acid, pyrazine-2-carboxylic acid, and proline. The resulting compound is then subjected to a series of purification steps to obtain pure N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide.
Wissenschaftliche Forschungsanwendungen
N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide has been used in various scientific research studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. N-(3'-methyl-3-biphenylyl)-1-(2-pyrazinylcarbonyl)prolinamide has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-[3-(3-methylphenyl)phenyl]-1-(pyrazine-2-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-5-2-6-17(13-16)18-7-3-8-19(14-18)26-22(28)21-9-4-12-27(21)23(29)20-15-24-10-11-25-20/h2-3,5-8,10-11,13-15,21H,4,9,12H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXVZUSSNXCYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN3C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-chlorophenyl)-5-oxo-3-pyrrolidinyl]-N,5-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B6053672.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6053697.png)
![N-[4-(acetylamino)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)propanamide](/img/structure/B6053698.png)
![1-[2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6053705.png)
![2-(1-benzofuran-2-ylcarbonyl)-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6053716.png)

![methyl 4-(1-oxo-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B6053736.png)
![1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate](/img/structure/B6053745.png)
![3-[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B6053747.png)
![ethyl 3-(3-methoxybenzyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6053762.png)
![3-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]-1-propanol](/img/structure/B6053763.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6053769.png)
![N-(4-butoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B6053771.png)
![3-{[5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6053776.png)